molecular formula C9H20N2 B14424287 Formamidine, 1-hexyl-3,3-dimethyl CAS No. 85599-94-6

Formamidine, 1-hexyl-3,3-dimethyl

Cat. No.: B14424287
CAS No.: 85599-94-6
M. Wt: 156.27 g/mol
InChI Key: LCVLTKREKPKYOA-UHFFFAOYSA-N
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Description

Formamidine, 1-hexyl-3,3-dimethyl is an organic compound with the molecular formula C9H20N2 It is a derivative of formamidine, characterized by the presence of a hexyl group and two methyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Formamidine, 1-hexyl-3,3-dimethyl can be synthesized through several methods. One common approach involves the reaction of hexylamine with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Formamidine, 1-hexyl-3,3-dimethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Formamidine, 1-hexyl-3,3-dimethyl has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of formamidine, 1-hexyl-3,3-dimethyl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. Its effects are mediated through the modulation of enzyme activity or receptor binding, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    Formamidine, 1-cyclohexyl-3,3-dimethyl: Similar in structure but with a cyclohexyl group instead of a hexyl group.

    N,N’-Diphenylformamidine: Contains phenyl groups attached to the nitrogen atoms.

    N,N’-Di(p-tolylformamidine): Features p-tolyl groups instead of hexyl groups.

Uniqueness

Formamidine, 1-hexyl-3,3-dimethyl is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

85599-94-6

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N'-hexyl-N,N-dimethylmethanimidamide

InChI

InChI=1S/C9H20N2/c1-4-5-6-7-8-10-9-11(2)3/h9H,4-8H2,1-3H3

InChI Key

LCVLTKREKPKYOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=CN(C)C

Origin of Product

United States

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